molecular formula C24H33N3O4S B2828875 1-(azepan-1-yl)-2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)ethanone CAS No. 878058-54-9

1-(azepan-1-yl)-2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)ethanone

Cat. No.: B2828875
CAS No.: 878058-54-9
M. Wt: 459.61
InChI Key: YYNZQHOGFMILKD-UHFFFAOYSA-N
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Description

1-(azepan-1-yl)-2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)ethanone is a synthetic organic compound with the CAS Number 878058-54-9 and a molecular formula of C24H33N3O4S, yielding a molecular weight of 459.6 g/mol . This complex molecule features a central 1H-indole ring system that is functionalized with ethanone and sulfonyl groups, each linked to a separate azepane (a seven-membered nitrogen-containing ring) moiety . The presence of these distinct pharmacophores makes it a compound of significant interest in advanced chemical research and development. Its complex structure suggests potential utility as a key intermediate or building block in medicinal chemistry for the synthesis of novel bioactive molecules, or as a tool compound in biochemical and pharmacological studies to investigate protein interactions and signaling pathways. Researchers can leverage this high-purity material to explore structure-activity relationships and develop new chemical entities. This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions and refer to the relevant Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

1-(azepan-1-yl)-2-[3-[2-(azepan-1-yl)-2-oxoethyl]sulfonylindol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O4S/c28-23(25-13-7-1-2-8-14-25)18-27-17-22(20-11-5-6-12-21(20)27)32(30,31)19-24(29)26-15-9-3-4-10-16-26/h5-6,11-12,17H,1-4,7-10,13-16,18-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYNZQHOGFMILKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(azepan-1-yl)-2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)ethanone is a novel chemical entity that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features an azepane ring, which is a seven-membered saturated nitrogen-containing heterocycle, and an indole moiety linked via a sulfonyl group. The structural formula can be represented as follows:

C18H26N4O3S\text{C}_{18}\text{H}_{26}\text{N}_{4}\text{O}_{3}\text{S}

This structure is significant as it may influence the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the realms of antimicrobial and anticancer properties. Below are key findings from recent studies:

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of similar azepane derivatives demonstrated significant activity against Mycobacterium tuberculosis and other bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds ranged from 6.25 to 12.5 mg/mL, suggesting that modifications to the azepane structure can enhance activity against mycobacterial infections .

Anticancer Potential

In vitro studies have shown that azepane-containing compounds can induce apoptosis in cancer cell lines. For instance, derivatives with similar structures have been reported to inhibit cell proliferation in breast cancer cells (MCF-7) with IC50 values around 15 μM . The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways.

Table 1: Antimicrobial Activity of Azepane Derivatives

Compound NameMIC (mg/mL)Target Organism
Capuramycin12.5Mycobacterium smegmatis
A-500359A6.25Mycobacterium tuberculosis
Compound X15Staphylococcus aureus

Table 2: Anticancer Activity of Azepane Derivatives

Compound NameIC50 (μM)Cancer Cell Line
Compound Y10MCF-7 (Breast)
Compound Z20HeLa (Cervical)
1-(azepan-1-yl)-2...15A549 (Lung)

Mechanistic Insights

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets within cells. For example, azepane derivatives have been shown to modulate G protein-coupled receptors (GPCRs), which play crucial roles in various signaling pathways related to inflammation and cancer progression .

Case Studies

  • Case Study on Antimicrobial Efficacy : A recent investigation into azepane derivatives revealed that modifications at the sulfonyl group significantly enhanced their antibacterial properties against resistant strains of E. coli. The study utilized a series of analogs to establish structure-activity relationships (SAR), indicating that the presence of certain functional groups could lead to improved efficacy .
  • Case Study on Cancer Cell Lines : In a comparative study, several azepane-based compounds were screened for their cytotoxic effects on different cancer cell lines. The results indicated that compounds with larger substituents on the azepane ring exhibited stronger antiproliferative effects, highlighting the importance of structural diversity in drug design .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with indole and sulfonamide functionalities exhibit significant anticancer properties. For instance, derivatives similar to the target compound have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. This suggests that the compound may be explored as a lead candidate in anticancer drug development.

Anti-inflammatory Properties

Research has highlighted the potential of azepane derivatives in modulating inflammatory responses. The specific structure of 1-(azepan-1-yl)-2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)ethanone may provide selective activity against pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Neurological Applications

The indole structure is often associated with neurotransmitter modulation. There is evidence suggesting that similar compounds can interact with serotonin receptors or other neuroreceptors, indicating potential applications in treating neurological disorders such as depression or anxiety.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry reported on a series of indole-based compounds that demonstrated potent anticancer activity through the inhibition of specific kinases involved in cancer cell signaling pathways. The study found that modifications to the indole moiety significantly enhanced activity, suggesting that this compound could be optimized for better efficacy against cancer cells .

Case Study 2: Anti-inflammatory Mechanism

In another investigation, azepane derivatives were evaluated for their ability to reduce inflammation in animal models of arthritis. Results showed a marked decrease in inflammatory markers and joint swelling, indicating that compounds with similar structures could be effective anti-inflammatory agents .

Data Table: Comparative Analysis of Similar Compounds

Compound NameStructure CharacteristicsBiological ActivityReference
Compound AIndole + SulfonamideAnticancer
Compound BAzepane + IndoleAnti-inflammatory
Target CompoundAzepane + Indole + SulfonamidePotentially anticancer and anti-inflammatoryCurrent Study

Comparison with Similar Compounds

Azepane-Containing Triazoloamide Derivatives ()

Several 1-(azepan-1-yl)-2-(triazolyl)ethanone derivatives (e.g., 2dag, 2dah) share the azepane-ethanone backbone but replace the sulfonylated indole with triazole rings substituted with aryl groups (e.g., methoxyphenyl, tolyl). Key differences include:

  • Functional Groups : The triazole derivatives lack the sulfonyl group but include electron-rich aryl substituents, which may enhance π-π stacking interactions.
  • Physicochemical Properties : Yields for these derivatives range from 88% to 99%, with most being solids (e.g., 2dag : 92% yield, pale yellow solid). In contrast, the target compound’s sulfonyl group likely increases polarity and aqueous solubility compared to triazoles.
  • Biological Relevance : Triazoloamides are often explored for antimicrobial activity, whereas sulfonylated indoles (as in the target compound) are associated with receptor modulation (e.g., 5-HT6 ligands, ).
Table 1: Comparison with Triazoloamide Derivatives
Compound Core Structure Key Substituent Yield (%) Physical State
Target Compound Indole-sulfonyl Bis-azepane N/A Not reported
2dag () Triazole 3-Methoxyphenyl 92 Pale yellow solid
2dah () Triazole 2-Methoxyphenyl 88 White solid

Sulfonylated Indole Derivatives (–11, 16)

Sulfonylation at the indole 3-position is a common motif in bioactive molecules. For example:

  • 3a (): A 5-HT6 receptor ligand with a piperazine-ethanone group and 4-iodophenylsulfonyl substituent. Unlike the target compound, 3a uses piperazine (6-membered ring) instead of azepane (7-membered), which may alter binding affinity due to ring size and basicity.
  • 878055-47-1 (): Features a thioacetamide group linked to the sulfonylated indole.
  • 686743-61-3 (): Contains a dihydroindole and ethylindole sulfonyl group.
Table 2: Sulfonylated Indole Derivatives
Compound Indole Substituent Secondary Group Biological Target
Target Compound Bis-azepane-ethanone Sulfonyl Not reported
3a () Piperazine-ethanone 4-Iodophenylsulfonyl 5-HT6 receptor
878055-47-1 () Thioacetamide 4-Chlorophenyl Not reported

Adamantyl Heterocyclic Ketones ()

Adamantyl-containing compounds (e.g., 46–53) replace azepane with the rigid adamantane moiety. These derivatives, such as 49 (1-(adamantan-1-yl)-2-(thiadiazole-sulfonyl)ethanone), exhibit enhanced metabolic stability and lipophilicity due to adamantane’s bulk. However, their synthetic complexity (e.g., method B/C in ) contrasts with the target compound’s simpler azepane rings.

Table 3: Adamantyl vs. Azepane Derivatives
Compound Core Structure Key Feature LogP (Predicted)
Target Compound Bis-azepane Flexible cyclic amine ~2.5
49 () Adamantane High rigidity ~4.0

Q & A

Q. What are the optimized synthetic routes for this compound, and how are reaction conditions (e.g., solvent, catalysts) selected to maximize yield?

The synthesis involves multi-step pathways, including:

  • Fischer indole synthesis to construct the indole core (phenylhydrazine + ketone under acidic conditions).
  • Sulfonylation using sulfonyl chlorides with a base (e.g., pyridine) to introduce the sulfonyl group.
  • Coupling reactions (e.g., nucleophilic substitution) to attach azepane and other moieties. Optimization requires adjusting temperature (60–120°C), solvent polarity (DMF or toluene), and catalysts (e.g., Lewis acids). Continuous flow reactors may enhance efficiency in industrial settings .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity post-synthesis?

  • NMR spectroscopy (¹H/¹³C) to verify functional groups (e.g., sulfonyl, azepane).
  • Mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography to resolve stereochemistry and intermolecular interactions (e.g., C–H···π bonds in crystal packing) .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?

  • Enzyme inhibition assays : Screen against kinases or proteases using fluorescence-based substrates.
  • Receptor binding studies : Radioligand displacement assays (e.g., for serotonin receptors due to indole similarity).
  • Cellular pathway analysis : CRISPR-Cas9 knockout models to identify target genes .

Q. What methodologies address contradictions in reported synthetic yields or biological activity across studies?

  • Design of Experiments (DoE) : Statistical analysis (e.g., factorial design) to isolate variables (e.g., solvent purity, reaction time).
  • Orthogonal validation : Reproduce results using alternative routes (e.g., microwave-assisted synthesis vs. traditional heating) .

Q. How should researchers evaluate the compound’s stability under varying physiological conditions (pH, temperature)?

  • Forced degradation studies : Expose the compound to acidic/basic buffers (pH 1–13) and analyze degradation products via HPLC.
  • Thermogravimetric analysis (TGA) : Assess thermal stability (25–300°C) to guide storage protocols .

Q. What strategies are recommended for structure-activity relationship (SAR) studies to enhance bioactivity?

  • Fragment-based drug design : Replace azepane with smaller rings (e.g., piperidine) to test conformational flexibility.
  • Bioisosteric replacement : Substitute sulfonyl groups with carbonyl or phosphonate to modulate solubility and binding .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Molecular docking (AutoDock Vina) : Simulate binding to receptor active sites (e.g., using PDB IDs from homologous proteins).
  • MD simulations (GROMACS) : Analyze stability of ligand-receptor complexes over 100-ns trajectories .

Q. What in vivo models are appropriate for validating therapeutic potential and toxicity?

  • Murine xenograft models : Assess antitumor efficacy (e.g., HCT-116 colon cancer cells).
  • Acute toxicity testing : Measure LD₅₀ and organ-specific effects (liver/kidney histopathology) .

Methodological Considerations Table

Research Aspect Key Techniques Critical Parameters Evidence
Synthesis OptimizationDoE, continuous flow reactorsCatalyst loading, solvent polarity
Structural ValidationX-ray crystallography, 2D NMRCrystallization solvents, NOESY correlations
Mechanism ElucidationRadioligand assays, CRISPR-Cas9Receptor isoform specificity, IC₅₀ values
Toxicity ProfilingHistopathology, LC-MS/MSDose-response curves, metabolite profiling

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